Ethylhexyl cyclohexyl urea
Description
Ethylhexyl cyclohexyl urea is an organic compound with the molecular formula C15H30N2O. It is a derivative of urea, where the nitrogen atoms are substituted with ethylhexyl and cyclohexyl groups. This compound is primarily used in cosmetic products for its skin conditioning properties .
Properties
CAS No. |
541523-61-9 |
|---|---|
Molecular Formula |
C15H30N2O |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
1-cyclohexyl-3-(2-ethylhexyl)urea |
InChI |
InChI=1S/C15H30N2O/c1-3-5-9-13(4-2)12-16-15(18)17-14-10-7-6-8-11-14/h13-14H,3-12H2,1-2H3,(H2,16,17,18) |
InChI Key |
XPUUQWDBQWCCFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNC(=O)NC1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Ethylhexyl cyclohexyl urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, catalyst-free, and scalable, making it suitable for industrial production. The reaction involves mixing the amines with potassium isocyanate under mild conditions to yield the desired urea derivative.
Chemical Reactions Analysis
Ethylhexyl cyclohexyl urea undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylhexyl or cyclohexyl groups are replaced by other substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Ethylhexyl cyclohexyl urea has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Mechanism of Action
The mechanism of action of ethylhexyl cyclohexyl urea involves its interaction with the skin’s surface. It forms a protective barrier that helps retain moisture and improve skin texture. The molecular targets and pathways involved include the skin’s natural moisturizing factors and lipid bilayers, which are essential for maintaining skin hydration and barrier function .
Comparison with Similar Compounds
Ethylhexyl cyclohexyl urea can be compared with other urea derivatives such as:
Methylcyclohexyl urea: Similar in structure but with a methyl group instead of an ethylhexyl group.
Butylcyclohexyl urea: Contains a butyl group in place of the ethylhexyl group.
Phenylcyclohexyl urea: Features a phenyl group instead of the ethylhexyl group.
The uniqueness of this compound lies in its specific combination of ethylhexyl and cyclohexyl groups, which confer distinct physicochemical properties and enhance its effectiveness as a skin conditioning agent .
Q & A
Basic Research Questions
Q. What established synthesis protocols are available for Ethylhexyl cyclohexyl urea, and how can researchers ensure reproducibility?
- Methodological Answer : this compound is typically synthesized via urea condensation reactions. A common approach involves reacting ethylhexylamine with cyclohexyl isocyanate under anhydrous conditions. To ensure reproducibility:
- Use high-purity reagents (≥98%) and inert atmospheres (e.g., nitrogen) to prevent side reactions .
- Document reaction parameters (temperature, solvent, catalyst) in detail, as minor variations can affect yields. For example, a 72-hour reaction at 60°C in dichloromethane with triethylamine as a catalyst yields ~85% purity .
- Validate product identity via NMR (¹H/¹³C) and FT-IR spectroscopy, comparing peaks to literature data (e.g., urea C=O stretch at ~1640 cm⁻¹) .
Q. How can spectroscopic techniques be optimized to characterize this compound?
- Methodological Answer :
- NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals in the cyclohexyl and ethylhexyl moieties. For example, the cyclohexyl protons appear as multiplets between δ 1.2–2.1 ppm .
- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular weight (theoretical: 326.5 g/mol) and detect fragmentation patterns (e.g., loss of ethylhexyl group at m/z 183) .
- XRD : For crystalline samples, compare lattice parameters to known structures in the Cambridge Structural Database .
Q. What analytical methods are recommended for detecting degradation products of this compound in stability studies?
- Methodological Answer :
- HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to separate degradation products. Monitor for hydrolysis byproducts like cyclohexylamine (retention time ~4.2 min) .
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months. Quantify degradation via peak area reduction in HPLC chromatograms .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound be resolved?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., cytotoxicity assays) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers. For example, discrepancies in IC₅₀ values may arise from cell line variability (e.g., HEK293 vs. HeLa) .
- Experimental Replication : Reproduce conflicting studies under controlled conditions (e.g., standardized cell culture media, identical compound concentrations) .
- Mechanistic Studies : Use molecular docking to assess binding affinity to proposed targets (e.g., PPAR receptors) and validate via siRNA knockdown experiments .
Q. What computational strategies predict the interaction of this compound with biological membranes?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model the compound in a lipid bilayer (e.g., POPC membrane) using GROMACS. Calculate partition coefficients (LogP) and diffusion rates to assess membrane permeability .
- QSAR Modeling : Train models on existing urea derivatives’ permeability data to predict absorption rates. Validate with in vitro Caco-2 cell assays .
Q. How can researchers design experiments to study the stability of this compound under extreme pH conditions?
- Methodological Answer :
- pH-Rate Profiling : Incubate the compound in buffers (pH 1–13) at 37°C. Sample aliquots at intervals (0, 24, 48 hrs) and analyze via HPLC.
- Degradation Kinetics : Apply the Arrhenius equation to extrapolate shelf-life. For example, a first-order degradation rate at pH 2 suggests acid-catalyzed hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
